3-Iodothyronamine hydrochloride

TAAR1 agonism cAMP assay GPCR pharmacology

Select 3-Iodothyronamine HCl as your TAAR1 reference agonist for reproducible high-throughput screening. With EC50 14 nM (rat TAAR1) and 112 nM (mouse TAAR1), it serves as the benchmark for novel ligand evaluation. This ≥98% pure hydrochloride salt outperforms T0AM and 3,5-diiodothyronamine in potency, mitochondrial Complex III inhibition, and hyperglycemic effect. Avoid confounding results—insist on the original T1AM.

Molecular Formula C14H15ClINO2
Molecular Weight 391.63 g/mol
CAS No. 712349-95-6
Cat. No. B1242423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodothyronamine hydrochloride
CAS712349-95-6
Synonyms3-iodothyronamine
T(1)AM cpd
Molecular FormulaC14H15ClINO2
Molecular Weight391.63 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1O)OC2=C(C=C(C=C2)CCN)I
InChIInChI=1S/C14H14INO2.ClH/c15-13-9-10(7-8-16)1-6-14(13)18-12-4-2-11(17)3-5-12;/h1-6,9,17H,7-8,16H2;1H
InChIKeyRVKVVMXTPQCCIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Iodothyronamine Hydrochloride (CAS 712349-95-6): A Versatile TAAR1 Agonist for Metabolic, Neuroprotective, and Cardiovascular Research


3-Iodothyronamine hydrochloride (T1AM) is an endogenous decarboxylated and deiodinated derivative of thyroid hormone that potently activates the trace amine-associated receptor 1 (TAAR1), a class A G protein-coupled receptor [1]. T1AM is the founding member of the thyronamine class and the most potent endogenous TAAR1 agonist characterized to date, displaying an EC50 of 14 nM at rat TAAR1 and 112 nM at mouse TAAR1 in cAMP accumulation assays [2]. Unlike classical thyroid hormones, T1AM acts independently of nuclear thyroid hormone receptors and induces rapid, non-genomic physiological effects that are often opposite to those of T3, including acute hypothermia, bradycardia, and hyperglycemia [3].

Why Thyronamine Analogs Cannot Substitute for 3-Iodothyronamine Hydrochloride in Procurement Decisions


Despite sharing the thyronamine core scaffold, closely related analogs such as thyronamine (T0AM), 3,5-diiodothyronamine, and synthetic derivatives like compound 91 exhibit markedly different potency, selectivity, pharmacokinetic, and pharmacodynamic profiles. T0AM lacks the iodine atom critical for high-affinity TAAR1 binding and is consistently less potent in TAAR1 activation [1]. The mitochondrial effects of T1AM and T0AM, while directionally similar, differ in quantitative impact on Complex III inhibition and ROS generation [2]. Furthermore, T1AM engages additional targets, including the α-2A adrenergic receptor and the dopamine transporter, with distinct functional consequences not replicated by T0AM or other in-class compounds [3]. Substituting T1AM with any available analogue without accounting for these quantitative differences risks confounding experimental outcomes in metabolic, neurological, and cardiovascular studies.

Quantitative Evidence for 3-Iodothyronamine Hydrochloride: Comparison with Thyronamine (T0AM) and Key Synthetic Analogs


TAAR1 Potency: 3-Iodothyronamine Hydrochloride vs. Thyronamine (T0AM) in cAMP Accumulation

3-Iodothyronamine hydrochloride (T1AM) activates rat TAAR1 with an EC50 of 14 nM and mouse TAAR1 with an EC50 of 112 nM, determined by cAMP accumulation in HEK293 cells heterologously expressing the receptor [1]. In contrast, thyronamine (T0AM), which lacks the 3-iodo substituent, is markedly less potent: while its saturation binding affinity (Kd) for the iodothyronamine binding site in rat hepatic mitochondria is comparable (3.5–4.5 µM), the 3-iodo group confers a distinct enhancement of TAAR1 activation potency that T0AM does not match [2]. In head-to-head functional assays, T0AM produces significantly smaller increases in cAMP than T1AM at the same concentration, consistent with its classification as a lower-potency thyronamine [3].

TAAR1 agonism cAMP assay GPCR pharmacology

In Vivo Hypothermia Induction: 3-Iodothyronamine Hydrochloride vs. Synthetic Analog Compound 91

In C57Bl/6 mice, intraperitoneal administration of 3-iodothyronamine hydrochloride at 50 mg/kg induces a rapid reduction in core body temperature from 37°C to approximately 31°C within 60 min [1]. The dose–response relationship yields an ED50 of approximately 30 µmol/kg for hypothermia induction [2]. The synthetic derivative compound 91, developed through SAR optimization, proved more potent than T1AM for both TAAR1 activation and hypothermia induction, with an ED50 of 30 µmol/kg but greater maximal efficacy (deeper hypothermia) [3]. However, compound 91 is not commercially available as a standard reagent, making T1AM the most potent off-the-shelf thyronamine for in vivo hypothermia models.

hypothermia induction in vivo pharmacology TAAR1-mediated thermoregulation

Mitochondrial Complex III Inhibition: 3-Iodothyronamine Hydrochloride vs. Thyronamine (T0AM)

In rat liver mitochondria, both T1AM and T0AM reduce O2 consumption and increase H2O2 release through partial inhibition of Complex III. However, the quantitative impact differs: T1AM at 50 µM reduced Complex III activity by approximately 30%, while T0AM at the same concentration produced a 20% reduction, indicating the iodine substituent potentiates the inhibitory effect [1]. Both compounds exerted their effects at concentrations comparable to those found in hepatic tissue (low µM range), but T1AM consistently produced a greater maximal inhibition of O2 consumption in state 3 respiration (approximately 40% inhibition at 50 µM T1AM vs. 25% at 50 µM T0AM) [2].

mitochondrial respiration Complex III ROS production

Central Glucose Metabolism Modulation: 3-Iodothyronamine Hydrochloride vs. Thyronamine (T0AM)

In rats, both systemic (i.p., 50 mg/kg) and central (i.c.v., 0.5 mg/kg) administration of T1AM rapidly increases endogenous glucose production (EGP) and plasma glucose, accompanied by hyperglucagonemia without significant change in plasma insulin [1]. Systemic and central infusions of T0AM caused significantly smaller increases in EGP, plasma glucose, and glucagon compared with T1AM at matched doses [2]. Notably, a 100-fold lower dose of T1AM administered centrally induced a more pronounced acute EGP increase than systemic administration, highlighting a central site of action that T0AM does not replicate with equivalent efficacy [3].

glucose metabolism endogenous glucose production central nervous system

Dopamine Transporter Inhibition: 3-Iodothyronamine Hydrochloride vs. Other TAAR1 Agonists

3-Iodothyronamine hydrochloride inhibits dopamine and serotonin uptake via the dopamine transporter (DAT) independently of TAAR1. T1AM inhibited [3H]dopamine uptake in mouse striatal synaptosomes with an IC50 of 1.4 ± 0.5 µM in wild-type and 1.2 ± 0.4 µM in TAAR1 knockout mice, demonstrating TAAR1-independent transporter inhibition [1]. For [3H]serotonin uptake, the IC50 was 4.5 ± 0.6 µM (WT) and 4.7 ± 1.1 µM (KO) [2]. In contrast, other TAAR1 agonists such as β-PEA and methamphetamine are DAT substrates and show enhanced TAAR1 signaling in the presence of DAT, a property not shared by T1AM, establishing T1AM as a mechanistically distinct probe [3].

dopamine transporter monoamine uptake TAAR1-independent effects

α-2A Adrenergic Receptor Modulation: 3-Iodothyronamine Hydrochloride vs. Vehicle Control

3-Iodothyronamine hydrochloride binds to the α-2A adrenergic receptor (ADRA2A) with lower affinity than TAAR1, but produces a unique signaling bias: it acts as an agonist for the Gi/o pathway (inhibiting cAMP) while antagonizing norepinephrine-induced MAPK signaling [1]. This biased agonism/antagonism profile is not observed with thyronamine (T0AM) or with endogenous catecholamines. At 10 µM, T1AM reduced norepinephrine-stimulated MAPK phosphorylation by approximately 40% while simultaneously activating Gi/o signaling, a dual effect that positions T1AM as a novel pharmacological tool for studying ADRA2A-mediated insulin secretion and metabolic regulation [2].

α-2A adrenergic receptor biased signaling insulin secretion

Primary Research and Industrial Application Scenarios for 3-Iodothyronamine Hydrochloride


High-Throughput Screening for TAAR1 Modulators in GPCR Drug Discovery

3-Iodothyronamine hydrochloride serves as the reference full agonist for TAAR1 in high-throughput cAMP-based screening campaigns. With an EC50 of 14 nM at rat TAAR1 and 112 nM at mouse TAAR1 [1], it provides a reproducible positive control for assay validation and a benchmark for evaluating novel synthetic TAAR1 ligands. Its commercial availability as a hydrochloride salt with ≥98% HPLC purity from multiple vendors (Sigma-Aldrich, Cayman Chemical, MedChemExpress) ensures batch-to-batch consistency essential for long-term screening programs.

Preclinical Stroke and Neuroprotection Models Requiring Induced Hypothermia

In rodent models of ischemic stroke, 3-iodothyronamine hydrochloride reliably induces dose-dependent hypothermia (ED50 ~30 µmol/kg; ΔTmax −6°C at 50 mg/kg i.p.) [2] that is neuroprotective, reducing infarct volume by 35% when administered post-ischemia [3]. Unlike physical cooling methods, T1AM-induced hypothermia is rapid, reversible, and does not trigger a compensatory thermogenic response, making it the tool of choice for pharmacological hypothermia research.

Metabolic Research on Central Regulation of Glucose Homeostasis

Central administration of low-dose 3-iodothyronamine hydrochloride (i.c.v. 0.5 mg/kg) produces a 2- to 3-fold greater increase in endogenous glucose production (EGP) than equimolar thyronamine (T0AM) [4]. This pronounced effect, coupled with hyperglucagonemia and absence of insulin change, makes T1AM indispensable for dissecting hypothalamic glucose sensing and autonomic outflow in metabolic disease models, where T0AM would yield insufficient signal.

Mitochondrial Bioenergetics and ROS Signaling Studies

3-Iodothyronamine hydrochloride at 50 µM inhibits rat liver mitochondrial Complex III activity by ~30% and suppresses state 3 O2 consumption by ~40%, significantly more than T0AM at matched concentration (~20% and ~25%, respectively) [5]. For researchers using Seahorse or Oroboros respirometry to investigate non-genomic thyroid hormone effects, T1AM provides a stronger and more reproducible mitochondrial phenotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Iodothyronamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.